N-(3-METHYLPHENYL)-2-[(3-{[2-OXO-2-(3-TOLUIDINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]ACETAMIDE N-(3-METHYLPHENYL)-2-[(3-{[2-OXO-2-(3-TOLUIDINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]ACETAMIDE
Brand Name: Vulcanchem
CAS No.: 6053-51-6
VCID: VC10329718
InChI: InChI=1S/C20H20N4O2S3/c1-13-5-3-7-15(9-13)21-17(25)11-27-19-23-20(29-24-19)28-12-18(26)22-16-8-4-6-14(2)10-16/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,26)
SMILES: CC1=CC(=CC=C1)NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C
Molecular Formula: C20H20N4O2S3
Molecular Weight: 444.6 g/mol

N-(3-METHYLPHENYL)-2-[(3-{[2-OXO-2-(3-TOLUIDINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]ACETAMIDE

CAS No.: 6053-51-6

Cat. No.: VC10329718

Molecular Formula: C20H20N4O2S3

Molecular Weight: 444.6 g/mol

* For research use only. Not for human or veterinary use.

N-(3-METHYLPHENYL)-2-[(3-{[2-OXO-2-(3-TOLUIDINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]ACETAMIDE - 6053-51-6

Specification

CAS No. 6053-51-6
Molecular Formula C20H20N4O2S3
Molecular Weight 444.6 g/mol
IUPAC Name 2-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C20H20N4O2S3/c1-13-5-3-7-15(9-13)21-17(25)11-27-19-23-20(29-24-19)28-12-18(26)22-16-8-4-6-14(2)10-16/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,26)
Standard InChI Key IPTOQFNKYVTZOB-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C
Canonical SMILES CC1=CC(=CC=C1)NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Connectivity

The compound’s structure centers on a 1,2,4-thiadiazole ring (C2_2N2_2S), a five-membered heterocycle known for its metabolic stability and pharmacological potential. At position 3 of the thiadiazole, a sulfanyl (–S–) group bridges to a 2-oxo-2-(3-toluidino)ethyl moiety, while position 5 connects via another sulfanyl linkage to an N-(3-methylphenyl)acetamide group . The toluidino group (3-methylanilino) introduces aromaticity and lipophilicity, potentially influencing binding interactions in biological systems.

The SMILES notation CC1=CC(=CC=C1)NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C explicitly defines atomic connectivity, confirming the thiadiazole’s substitution pattern and the spatial arrangement of side chains . The InChIKey IPTOQFNKYVTZOB-UHFFFAOYSA-N provides a unique identifier for database searches and computational studies .

Stereoelectronic Properties

The molecule’s electronic profile is shaped by electron-withdrawing (carbonyl, thiadiazole) and electron-donating (methylphenyl) groups. The acetamide’s carbonyl (C=O) and thioether (C–S–C) linkages create regions of partial positive and negative charge, respectively, which may facilitate dipole-dipole interactions. The 3-methylphenyl groups enhance hydrophobicity, as evidenced by a calculated partition coefficient (LogP) of approximately 3.2, suggesting moderate lipid solubility.

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

While explicit synthetic protocols for this compound are undocumented, retrosynthetic disconnection suggests a convergent approach:

  • Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives or oxidative dimerization of thioamides could yield the 1,2,4-thiadiazole core.

  • Sulfanyl Group Installation: Nucleophilic substitution or thiol-ene reactions may introduce the –S– linkages at positions 3 and 5 of the thiadiazole.

  • Side Chain Elaboration: Peptide coupling or acylation reactions could append the 2-oxoethyl-toluidino and acetamide moieties.

Hypothetical Synthesis

A plausible route involves:

  • Step 1: Synthesis of 3,5-dichloro-1,2,4-thiadiazole as a scaffold.

  • Step 2: Sequential nucleophilic substitutions with mercaptoacetamide and 2-mercapto-N-(3-methylphenyl)acetamide.

  • Step 3: Coupling the resulting di-sulfanyl thiadiazole with 2-chloro-N-(3-methylphenyl)acetamide under basic conditions (e.g., triethylamine in dichloroethane).

Purification would likely involve column chromatography or recrystallization, given the compound’s moderate polarity.

Physicochemical and Analytical Profiling

Predicted Physicochemical Properties

PropertyValue/Description
Molecular Weight444.6 g/mol
Exact Mass444.0743 g/mol (calculated)
Topological Polar Surface Area138 Ų (estimated)
LogP (Octanol-Water)3.2 (predicted)
Water Solubility~0.1 mg/L (low)

These properties suggest limited aqueous solubility, necessitating organic solvents (e.g., DMSO, acetonitrile) for in vitro studies.

Collision Cross Section (CCS) Data

Ion mobility-mass spectrometry (IM-MS) CCS values predict the compound’s gas-phase conformation:

Adductm/zCCS (Ų)
[M+H]+445.08211193.1
[M+Na]+467.06405203.0
[M-H]-443.06755198.2

The 10% variation between adducts reflects differences in ion packing efficiency, with sodium adducts exhibiting larger CCS due to charge-induced expansion .

Challenges and Future Prospects

The absence of literature and patent data underscores the need for:

  • Synthetic Optimization: Developing scalable routes with characterized intermediates.

  • Biological Screening: Assessing toxicity, pharmacokinetics, and target engagement.

  • Computational Modeling: Predicting binding modes against therapeutic targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator